

In-Depth Technical Guide: (2S)-2,3-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dimethylbutan-1-ol**

Cat. No.: **B103374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for **(2S)-2,3-dimethylbutan-1-ol**. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

Core Structural and Physicochemical Data

(2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, possesses a stereocenter at the C2 position. Its specific spatial arrangement is crucial for its application in stereoselective synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	(2S)-2,3-dimethylbutan-1-ol	[1]
CAS Number	15071-36-0	[1]
Molecular Formula	C ₆ H ₁₄ O	[1]
Molecular Weight	102.17 g/mol	[1] [2]
Canonical SMILES	CC(C)C(C)CO	
InChI	InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1	[1]
InChIKey	SXSWMAUXEHKFGX-ZCFIWIBFSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless liquid (presumed)	
Boiling Point	142 °C at 760 mmHg (racemic)	[1]
Melting Point	-48.42 °C (estimate for racemic)	
Density	0.811 g/cm ³ (racemic)	
Solubility	Information not available	

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and confirmation of **(2S)-2,3-dimethylbutan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Racemic **2,3-dimethylbutan-1-ol**)

A proton NMR spectrum is available for the racemic mixture of **2,3-dimethylbutan-1-ol**. The chemical shifts and multiplicities of the signals provide information about the different proton environments in the molecule.

¹³C NMR Spectrum

While a specific spectrum for the (2S)-enantiomer is not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dimethylbutan-1-ol** is expected to show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds. A broad peak around $3300\text{-}3500\text{ cm}^{-1}$ would correspond to the O-H stretching vibration, while peaks in the $2850\text{-}3000\text{ cm}^{-1}$ region would be due to C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry of **2,3-dimethylbutan-1-ol** would show a molecular ion peak (M^+) at m/z 102. The fragmentation pattern would provide further structural information. Common fragmentation pathways for alcohols include the loss of water ($M-18$) and alpha-cleavage.

Experimental Protocols

Asymmetric Synthesis via Kinetic Resolution

One effective method for obtaining enantiomerically enriched (2S)-**2,3-dimethylbutan-1-ol** is through the enzymatic kinetic resolution of the racemic mixture.

Protocol: Lipase-Catalyzed Kinetic Resolution of (\pm) -**2,3-Dimethylbutan-1-ol**

Materials:

- Racemic **2,3-dimethylbutan-1-ol**
- Immobilized Lipase (e.g., from *Candida antarctica*, Lipase B)
- Acyl donor (e.g., vinyl acetate)

- Anhydrous organic solvent (e.g., hexane or toluene)
- Sodium hydroxide (for hydrolysis)
- Methanol

Procedure:

- Acylation: In a round-bottom flask, dissolve racemic **2,3-dimethylbutan-1-ol** and the acyl donor (e.g., vinyl acetate) in an anhydrous organic solvent (e.g., hexane or toluene).
- Add the immobilized lipase to the reaction mixture.
- Stir the mixture at a controlled temperature (e.g., 30-40 °C).
- Monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion of the starting alcohol is achieved.
- Work-up: Remove the enzyme by filtration.
- The reaction mixture now contains the unreacted **(S)-2,3-dimethylbutan-1-ol** and the acylated **(R)-2,3-dimethylbutyl acetate**. Separate these two components by column chromatography.
- Hydrolysis (optional): To recover the **(R)**-enantiomer, the collected **(R)-2,3-dimethylbutyl acetate** can be hydrolyzed using a base, such as sodium hydroxide in methanol.

Purification

Protocol: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying chiral alcohols, especially for separating them from impurities with different boiling points.

Materials:

- Crude **(2S)-2,3-dimethylbutan-1-ol**

- Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Set up the fractional distillation apparatus in a fume hood.
- Place the crude (2S)-2,3-dimethylbutan-1-ol and boiling chips (or a stir bar) into the distillation flask.
- Gradually heat the distillation flask using the heating mantle.
- Carefully monitor the temperature at the top of the fractionating column.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
- The purity of the collected fraction should be assessed by analytical techniques such as GC.

Enantiomeric Purity Determination

Protocol: Chiral Gas Chromatography (GC) Analysis

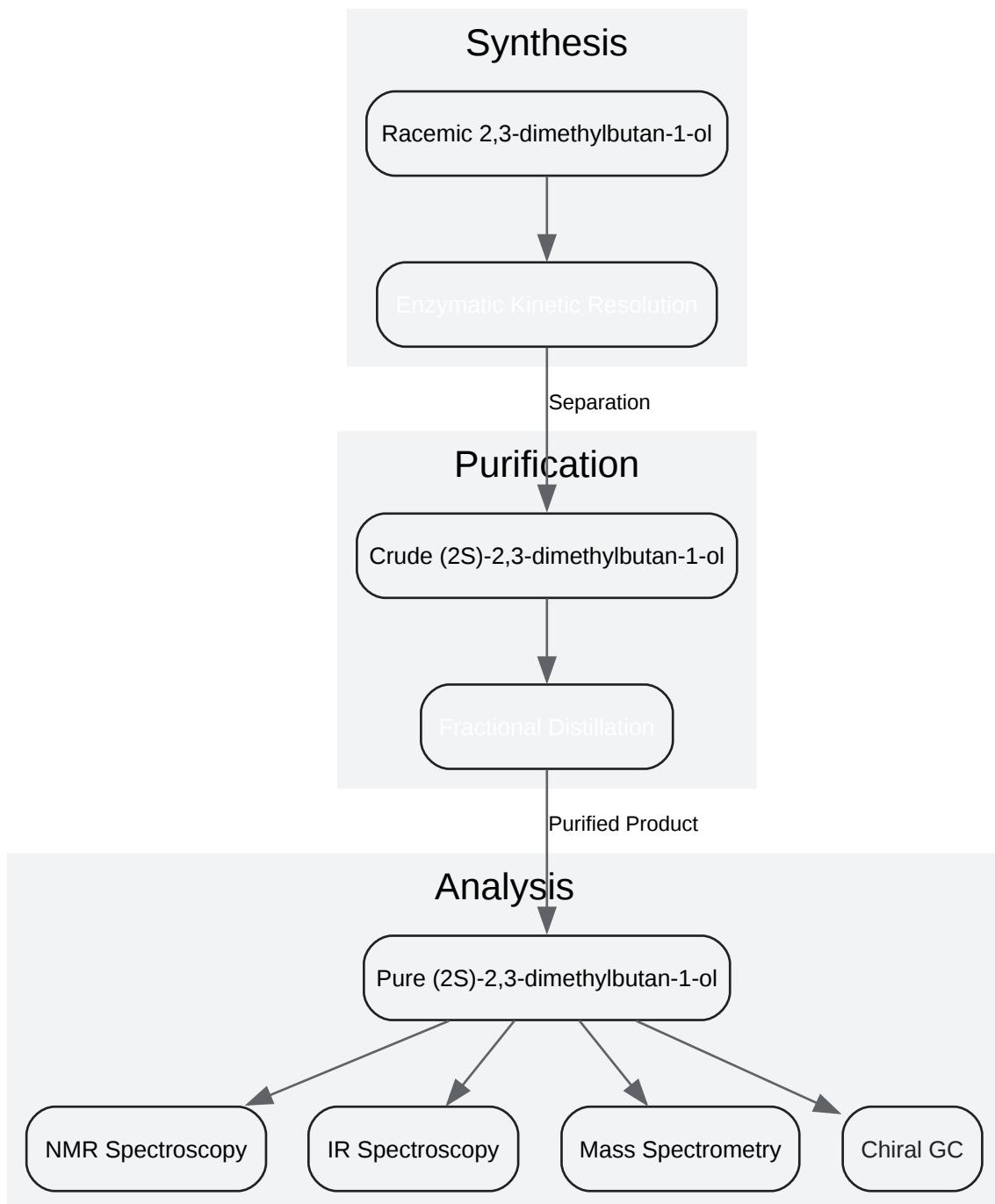
Chiral GC is a powerful technique for determining the enantiomeric excess of chiral compounds.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Chiral capillary column (e.g., a cyclodextrin-based column such as Rt- β DEXse).

Typical GC Conditions (starting point for optimization):

- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Carrier Gas: Helium or Hydrogen
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
- Injection: A small volume of a dilute solution of the sample in a suitable solvent.


Procedure:

- Prepare a standard solution of the racemic **2,3-dimethylbutan-1-ol** to determine the retention times of both the (R) and (S) enantiomers.
- Inject the sample of (2S)-**2,3-dimethylbutan-1-ol** onto the chiral GC column under the optimized conditions.
- Integrate the peak areas of the two enantiomers in the resulting chromatogram.
- Calculate the enantiomeric excess (% ee) using the following formula:
$$\% \text{ ee} = [(\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer})] \times 100$$

Logical Relationships and Workflows

The following diagram illustrates the overall workflow for obtaining and characterizing (2S)-**2,3-dimethylbutan-1-ol**.

Workflow for (2S)-2,3-dimethylbutan-1-ol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 2. (2R)-2,3-Dimethylbutan-1-ol | C₆H₁₄O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (2S)-2,3-Dimethylbutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103374#2s-2-3-dimethylbutan-1-ol-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

